molecular formula C17H19NO2 B5177380 3,4-dimethyl-N-(2-phenoxyethyl)benzamide

3,4-dimethyl-N-(2-phenoxyethyl)benzamide

Cat. No.: B5177380
M. Wt: 269.34 g/mol
InChI Key: XDIWGKLAUFMLLR-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(2-phenoxyethyl)benzamide is a benzamide derivative featuring a 3,4-dimethyl-substituted benzoyl group and an N-(2-phenoxyethyl) side chain. The compound’s design combines hydrophobic methyl groups with a polar phenoxyethyl chain, suggesting a balance between lipophilicity and solubility, which is critical for drug-like molecules .

Properties

IUPAC Name

3,4-dimethyl-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-9-15(12-14(13)2)17(19)18-10-11-20-16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIWGKLAUFMLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural variations among benzamide derivatives influence their physical properties and bioactivity. Below is a comparative analysis:

Compound Name Substituents on Benzamide N-Substituent Melting Point (°C) Key Physicochemical Traits
3,4-Dimethyl-N-(2-phenoxyethyl)benzamide 3,4-dimethyl 2-phenoxyethyl Not reported Moderate lipophilicity (predicted)
3,4-Dimethoxy-N-(2-phenylethyl)benzamide 3,4-dimethoxy 2-phenylethyl 121.5 Higher polarity due to methoxy groups
3,4-Dimethyl-N-(4-methyl-2-thiazolyl)benzamide 3,4-dimethyl 4-methyl-2-thiazolyl Not reported Enhanced metabolic stability (thiazole)
2-Phenoxyethyl 4-hydroxy benzoate 4-hydroxy 2-phenoxyethyl ester Not reported Cytotoxic (IC₅₀ < 62.5 µg/mL)
  • Polarity: The phenoxyethyl group in the target compound introduces ether oxygen, enhancing solubility compared to purely alkyl chains (e.g., 2-phenylethyl in ). Methoxy groups () increase polarity further but may reduce membrane permeability.
  • Lipophilicity : Methyl groups (3,4-dimethyl) likely enhance lipophilicity, favoring cellular uptake, as seen in hyaluronidase inhibitors where lipophilic benzamides showed superior activity .
Antimicrobial and Anticancer Potential
  • Cytotoxicity: Phenoxyethyl-substituted esters (e.g., 2-phenoxyethyl 4-hydroxy benzoate) exhibit cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL) due to DNA intercalation via H-bonding .
  • Enzyme Inhibition: Hyaluronidase: Lipophilic substituents (e.g., 3,4-dimethyl) improve inhibition efficiency, as observed in N-benzyl-substituted benzamides . PCAF HAT: Benzamides with long acyl chains (e.g., tetradecanoylamino) show >70% inhibition, but the target compound’s methyl groups may instead stabilize hydrophobic interactions .
Antiviral Activity
  • 3,4-Dimethyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide () is a Chikungunya virus inhibitor, suggesting that the 3,4-dimethyl motif combined with heterocyclic substituents (e.g., thiazole) is advantageous for antiviral activity. The phenoxyethyl group in the target compound may alter binding specificity compared to thiazole derivatives.
Metabolic Stability
  • Thiobenzamide derivatives are metabolized to benzamides via flavoprotein monooxygenases, with substituents influencing oxidation rates . The 3,4-dimethyl groups in the target compound may slow metabolism, extending half-life compared to unsubstituted benzamides.

Molecular Interactions and Docking Insights

  • Glucokinase Activation: Sulfamoyl benzamides form H-bonds between the amide carbonyl and Arg63 (distance: ~3.1 Å) . The target compound’s amide group may similarly interact, but its phenoxyethyl chain could sterically hinder binding unless optimized for flexibility.
  • Cytotoxicity Mechanism: The phenoxyethyl group’s oxygen atom in 2-phenoxyethyl 4-hydroxy benzoate facilitates DNA intercalation . Structural analogs with methyl groups may enhance intercalation via hydrophobic interactions.

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